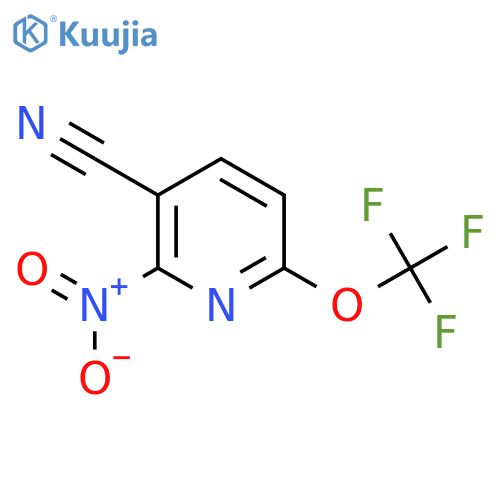Cas no 1361904-95-1 (3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)

1361904-95-1 structure
商品名:3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine
CAS番号:1361904-95-1
MF:C7H2F3N3O3
メガワット:233.104291439056
CID:4912115
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H2F3N3O3/c8-7(9,10)16-5-2-1-4(3-11)6(12-5)13(14)15/h1-2H
- InChIKey: UHAZVYGJRLUGGN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(C#N)=C([N+](=O)[O-])N=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 91.7
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026002435-500mg |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine |
1361904-95-1 | 97% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A026002435-250mg |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine |
1361904-95-1 | 97% | 250mg |
$714.00 | 2022-04-02 | |
| Alichem | A026002435-1g |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine |
1361904-95-1 | 97% | 1g |
$1,848.00 | 2022-04-02 |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1361904-95-1 (3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
